molecular formula C24H25F4N3O2 B10834420 2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide

2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide

Cat. No.: B10834420
M. Wt: 463.5 g/mol
InChI Key: WEWXHMWEKISRRJ-UHFFFAOYSA-N
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Description

The compound identified as “PMID25666693-Compound-44” is a bicyclic macrocyclic peptide that acts as a potent inhibitor of the proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant promise in preclinical studies due to its high potency and oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID25666693-Compound-44” involves a series of complex organic reactionsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of “PMID25666693-Compound-44” typically involves large-scale organic synthesis techniques. These methods are designed to ensure consistency, scalability, and cost-effectiveness. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

“PMID25666693-Compound-44” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions are typically derivatives of “PMID25666693-Compound-44” with modified functional groups. These derivatives are often evaluated for their potential to exhibit improved pharmacological properties .

Scientific Research Applications

“PMID25666693-Compound-44” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID25666693-Compound-44” involves its binding to PCSK9, thereby inhibiting the interaction between PCSK9 and low-density lipoprotein receptors (LDLR). This inhibition prevents the degradation of LDLR, leading to increased clearance of LDL cholesterol from the bloodstream. The molecular targets and pathways involved include the PCSK9-LDLR axis, which plays a crucial role in cholesterol homeostasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “PMID25666693-Compound-44” include other PCSK9 inhibitors such as alirocumab and evolocumab. These compounds also target PCSK9 but differ in their molecular structures and modes of administration.

Uniqueness

“PMID25666693-Compound-44” is unique due to its bicyclic macrocyclic structure, which confers high potency and oral bioavailability. Unlike some other PCSK9 inhibitors that require injection, this compound can be administered orally, making it more convenient for patients .

Properties

Molecular Formula

C24H25F4N3O2

Molecular Weight

463.5 g/mol

IUPAC Name

2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide

InChI

InChI=1S/C24H25F4N3O2/c1-14(2)16-5-4-6-19(9-16)31-20(11-22(30-31)24(26,27)28)12-29-23(33)15(3)17-7-8-18(13-32)21(25)10-17/h4-11,14-15,32H,12-13H2,1-3H3,(H,29,33)

InChI Key

WEWXHMWEKISRRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)CNC(=O)C(C)C3=CC(=C(C=C3)CO)F

Origin of Product

United States

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